
3-Butoxypyrrolidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-Butoxypyrrolidine is C8H17NO . The molecular weight is 143.23 . The InChI key is WJCIPAMRSXZRNZ-UHFFFAOYSA-N . The structure of the compound has been optimized using methods such as DFT and HF .Chemical Reactions Analysis
While specific chemical reactions involving 3-Butoxypyrrolidine are not detailed in the available literature, pyrrolidine compounds are known to be involved in a variety of organic synthesis reactions.Wissenschaftliche Forschungsanwendungen
Plant Growth Retardants
- Plant Growth Regulation : Compounds similar to 3-Butoxypyrrolidine have been utilized in physiological research as plant growth retardants. These retardants, including norbornanodiazetine, triazole, pyrimidine, 4-pyridine, and imidazole structures, act as inhibitors of cytochrome P-450 dependent monooxygenases. They offer insights into the regulation of terpenoid metabolism related to phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).
Anti-inflammatory and Analgesic Agents
- Synthesis and Evaluation : A series of compounds structurally related to 3-Butoxypyrrolidine were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, with some exhibiting anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Antioxidative Treatments
- Reducing Thrombogenicity : Antioxidative treatment with compounds like pyrrolidine dithiocarbamate (PDTC) has been shown to inhibit the release of thrombogenic tissue factor from irradiated and cytokine-induced endothelial cells. This treatment reduces apoptosis and the shedding of microparticles, thereby diminishing thrombogenicity (Szotowski et al., 2007).
Cognitive Enhancements
- Activation of Akt and Improvement in Spatial Learning : PDTC, a related compound, has been found to activate Akt and improve spatial learning in animal models without affecting β-amyloid burden. This suggests potential applications in Alzheimer's disease treatment by interfering with the Akt–GSK pathway in neurons and astrocytes (Malm et al., 2007).
Anticonvulsant Properties
- Hybrid Anticonvulsant Molecules : Research has been conducted on the synthesis and evaluation of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential anticonvulsant agents. These compounds, with modifications to include pyrrolidine, have shown significant effects in preclinical seizure models, suggesting a promising avenue for the treatment of epilepsy (Kamiński et al., 2015).
Antiviral Activities
- Inhibitors of Human Rhinovirus : Novel orally bioavailable inhibitors of human rhinovirus 3C protease have shown potent in vitro antiviral activity against all tested HRV serotypes and clinical isolates. This includes compounds with structures related to 3-Butoxypyrrolidine, highlighting the potential for the development of effective treatments for HRV infections (Patick et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-6-10-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWKQFHZQBECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663050 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxypyrrolidine | |
CAS RN |
946715-13-5 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



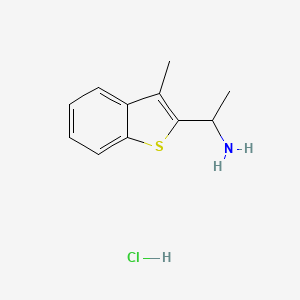
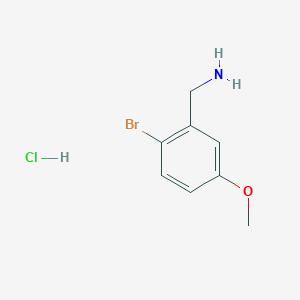
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)
amine](/img/structure/B1520992.png)
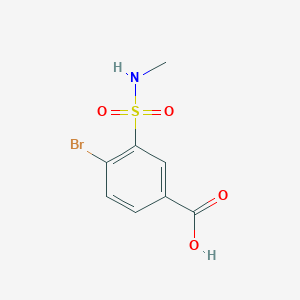
amine](/img/structure/B1520994.png)

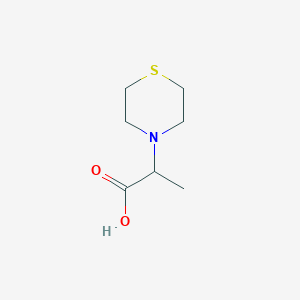
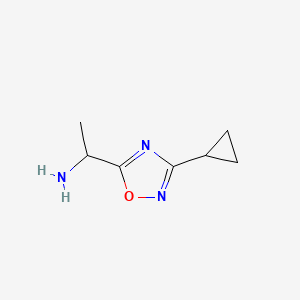
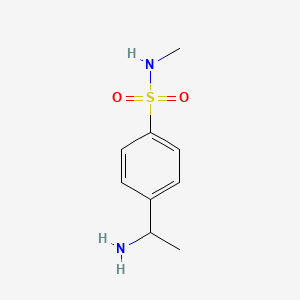

![Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B1521007.png)
